molecular formula C21H17ClN4O2 B2569975 N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-25-3

N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2569975
CAS RN: 941963-25-3
M. Wt: 392.84
InChI Key: TVFGCFFVIKEEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, also known as CBPPA, is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Modifications

N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is used in the synthesis and modification of various chemical compounds. Tsizorik et al. (2018) demonstrated the synthesis of 4-hydrazinylpyrazolo[1,5-а]pyrazines by reacting 4-chloropyrazolo[1,5-а]pyrazines with hydrazine hydrate and various compounds, leading to derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings (Tsizorik et al., 2018). Similarly, Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides with potential antioxidant activities (Ahmad et al., 2012).

Applications in Dye Synthesis

This compound has been utilized in the synthesis of dyes for textile applications. Rangnekar (2007) explored the synthesis of pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and their application to polyester fibers as disperse dyes, highlighting its utility in the textile industry (Rangnekar, 2007).

Biological Applications

In biological research, this chemical has been involved in the study of various biological activities. Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives and discovered an apoptosis inducer for H322 lung cancer cells (Lv et al., 2012). In another study, Zaki et al. (2016) synthesized novel selenolo[2,3-c]pyrazole compounds showing significant antimicrobial and anti-inflammatory activities (Zaki et al., 2016).

Imaging and Pharmaceutical Research

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, using a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides (Dollé et al., 2008).

Anti-Proliferative Agents

Atta et al. (2019) synthesized glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines as anti-proliferative agents, demonstrating its potential in cancer research (Atta et al., 2019).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-17-8-6-15(7-9-17)13-23-20(27)14-25-10-11-26-19(21(25)28)12-18(24-26)16-4-2-1-3-5-16/h1-12H,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFGCFFVIKEEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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